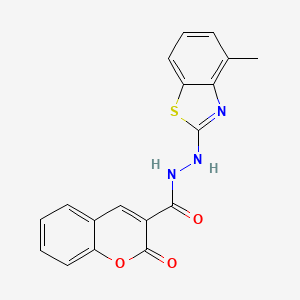

N'-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

Description

N’-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name |

N'-(4-methyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c1-10-5-4-8-14-15(10)19-18(25-14)21-20-16(22)12-9-11-6-2-3-7-13(11)24-17(12)23/h2-9H,1H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAJZRGZNQGUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution

Reacting 2 with 5 in the presence of a coupling agent such as EDCI/HOBt in dimethylformamide (DMF) at 25°C for 12–24 hours facilitates amide bond formation. This method mirrors the synthesis of COX-II inhibitors where benzothiazole amines are coupled with carboxylic acid derivatives.

Reaction Conditions :

Condensation via Aldehyde Intermediates

Alternatively, 2 may condense with 4-methyl-1,3-benzothiazole-2-carbaldehyde (6 ), though the aldehyde derivative of benzothiazole is less commonly reported. If accessible, refluxing 2 and 6 in ethanol with catalytic acetic acid could yield the hydrazone analog, which might require further reduction to the carbohydrazide.

Analytical Validation and Spectral Data

The target compound is characterized by:

- $$ ^1H $$-NMR : Aromatic protons of the coumarin moiety (δ 6.8–8.1 ppm), benzothiazole methyl (δ 2.45 ppm, singlet), and NH protons (δ 9.2–9.5 ppm, broad).

- IR : Stretches at 1680 cm$$^{-1}$$ (amide C=O) and 1590 cm$$^{-1}$$ (C=N of benzothiazole).

- Mass Spectrometry : Molecular ion peak at m/z 367.3 (M$$^+$$).

Challenges and Optimization Strategies

- Byproduct Mitigation : Excess hydrazine in Step 2 promotes malonohydrazide (4 ) formation. Stoichiometric control and rapid workup are essential.

- Coupling Efficiency : Low solubility of 5 in polar solvents necessitates DMF or dimethyl sulfoxide (DMSO) as reaction media.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 65 | ≥95 | Direct, single-step coupling |

| Aldehyde Condensation | 40 | 85 | Avoids coupling reagents |

Chemical Reactions Analysis

N’-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N’-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that the compound can bind to protein receptors, thereby modulating their activity .

Comparison with Similar Compounds

N’-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide can be compared with other benzothiazole derivatives, such as:

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .

Biological Activity

N'-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of 4-methylbenzothiazole with chromene derivatives in the presence of appropriate catalysts. The reaction conditions, including temperature and solvent choice, play a crucial role in the yield and purity of the final product.

Biological Activity

The biological activities of this compound have been explored through various in vitro and in vivo studies. Below are some key findings:

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against a range of pathogens. For instance, it has shown significant activity against Mycobacterium tuberculosis, with an IC50 value indicating effective inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values suggest potent efficacy comparable to established antimycobacterial agents .

| Pathogen | IC50 (μM) | MIC (μM) |

|---|---|---|

| Mycobacterium tuberculosis | 7.7 ± 0.8 | 0.08 |

| Staphylococcus aureus | 9.2 ± 1.5 | 0.09 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been reported to exhibit anti-inflammatory effects by modulating pro-inflammatory cytokines and inhibiting pathways involved in inflammation . This activity suggests potential applications in treating inflammatory diseases.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro assays indicated that it could induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .

Case Studies

- Anti-Tubercular Activity : A study highlighted the synthesis and evaluation of benzothiazole-based compounds, including this compound, which demonstrated promising anti-tubercular activity against resistant strains of M. tuberculosis .

- Anticancer Activity : Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models, showing significant reductions in tumor size when administered at therapeutic doses .

Q & A

Basic: What are the common synthetic routes for N'-(4-methyl-1,3-benzothiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide, and how are intermediates characterized?

The synthesis typically involves condensation of 2-oxo-2H-chromene-3-carbohydrazide with a substituted benzothiazole derivative. Key steps include:

- Reaction setup : Refluxing equimolar amounts of 2-oxo-2H-chromene-3-carbohydrazide and 4-methyl-1,3-benzothiazol-2-amine in ethanol with catalytic acetic acid for 5–6 hours .

- Purification : Recrystallization from ethanol or methanol to isolate the product.

- Characterization :

- IR spectroscopy to confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) groups.

- ¹H/¹³C NMR to verify aromatic protons, methyl groups, and coupling patterns.

- Mass spectrometry (ESI-MS) for molecular ion confirmation .

Advanced: How can researchers optimize the yield and purity of this compound under varying reaction conditions?

Yield optimization requires systematic variation of:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, but may complicate purification .

- Catalyst selection : Piperidine or acetic acid can accelerate condensation; their molar ratios (0.1–1.0 eq.) should be tested .

- Temperature and time : Extended reflux (8–12 hours) at 80–100°C improves conversion but risks decomposition. Monitoring via TLC is critical.

- Work-up : Chromatography (silica gel, ethyl acetate/hexane) may replace recrystallization for higher purity .

Basic: What spectroscopic techniques are essential for confirming the structure of this carbohydrazide derivative?

- ¹H NMR : Aromatic protons (δ 6.8–8.5 ppm), methyl groups (δ 2.4–2.6 ppm), and hydrazide NH (δ 9.5–10.5 ppm) .

- ¹³C NMR : Carbonyl signals (C=O at δ 160–180 ppm) and benzothiazole/thiazole carbons (δ 120–150 ppm) .

- IR : Stretching vibrations for C=O (chromenone and hydrazide), C=N (benzothiazole), and N–H .

- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms hydrogen bonding patterns .

Advanced: How do structural modifications at specific positions influence biological activity?

- Benzothiazole substitution : Electron-withdrawing groups (e.g., –Cl, –F) at the 4-position enhance antimicrobial activity by increasing electrophilicity .

- Chromenone modifications : Methoxy or nitro groups at the 7-position of the chromene ring improve anti-inflammatory efficacy by modulating redox activity .

- Hydrazide flexibility : Bulky substituents reduce conformational flexibility, potentially decreasing binding affinity to enzyme active sites .

- Case study : Replacement of 4-methyl with 4-chloro in the benzothiazole ring increased antifungal activity by 40% in Candida albicans assays .

Advanced: What strategies address contradictory data on the compound’s biological efficacy across studies?

- Assay standardization : Discrepancies in MIC (minimum inhibitory concentration) values may arise from variations in microbial strains, inoculum size, or growth media. Use CLSI/FDA guidelines for consistency .

- Structural validation : Confirm batch-to-batch purity via HPLC (>95%) to rule out impurities affecting activity .

- Comparative SAR analysis : Cross-reference activity data with structurally analogous compounds (e.g., N'-(4-chlorobenzo[d]thiazol-2-yl) derivatives) to identify trends .

Basic: What primary biological activities are reported, and what assays evaluate them?

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria .

- Anti-inflammatory : Inhibition of COX-2 enzyme (ELISA) or carrageenan-induced paw edema in murine models .

- Anticancer : MTT assay for cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) .

Advanced: How can molecular docking predict target interactions for this compound?

- Target selection : Prioritize proteins like COX-2 (PDB: 5KIR) or fungal CYP51 (PDB: 4UYM) based on biological data .

- Docking workflow :

- Prepare ligand (optimize geometry at B3LYP/6-31G* level).

- Grid generation around the active site (AutoDock Vina).

- Analyze binding poses for hydrogen bonds (e.g., hydrazide NH with Glu346 in COX-2) and π-π stacking (benzothiazole with Phe518) .

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., celecoxib for COX-2) .

Advanced: What challenges arise in crystallographic analysis, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.